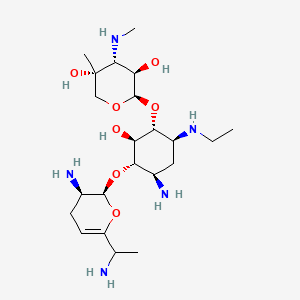
Vertilmicin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic derived from verdamicin by N1-ethylation. It has been registered for use in China and exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Vertilmicin sulfate is synthesized through the N1-ethylation of verdamicin. The synthetic route involves the reaction of verdamicin with ethylating agents under controlled conditions to introduce the ethyl group at the N1 position . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Vertilmicin sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
Vertilmicin sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Vertilmicin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting the translation of mRNA into proteins. This leads to the disruption of bacterial cell growth and replication .
Comparison with Similar Compounds
Vertilmicin sulfate is compared with other aminoglycosides such as netilmicin, amikacin, verdamicin, and gentamicin. It exhibits higher activity against certain bacterial strains compared to verdamicin and gentamicin, but lower activity compared to amikacin . The unique N1-ethylation of this compound contributes to its distinct pharmacokinetic properties and resistance to certain aminoglycoside-modifying enzymes .
Similar Compounds
- Netilmicin
- Amikacin
- Verdamicin
- Gentamicin
Biological Activity
Introduction
Vertilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin, designed to combat a range of bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity against various pathogens, and clinical efficacy in treating infections. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.
This compound exerts its antibacterial effect primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, disrupting the initiation complex and causing misreading of mRNA. This leads to the production of nonfunctional or toxic peptides, ultimately resulting in bacterial cell death.
Spectrum of Activity
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its effectiveness includes:
- Gram-negative bacteria : Particularly effective against strains resistant to other aminoglycosides, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Gram-positive bacteria : Effective against certain strains of Staphylococcus aureus and Enterococcus faecalis.
Comparative Activity Table
| Bacteria | Sensitivity to Vertilmicin | Resistance Patterns |
|---|---|---|
| Escherichia coli | Sensitive | Some strains resistant to gentamicin |
| Klebsiella pneumoniae | Sensitive | Varies with resistance genes |
| Pseudomonas aeruginosa | Moderate sensitivity | Often resistant to gentamicin but sensitive to vertilmicin |
| Staphylococcus aureus | Sensitive | Varies; some strains resistant |
| Enterococcus faecalis | Sensitive | Synergistic effect with penicillin |
Case Studies
-
Treatment in Burn Patients :
A study involving ten patients with thermal burns suffering from septic complications demonstrated that 83% of clinical isolates were sensitive to this compound. The treatment resulted in seven survivors, with no reported renal or auditory side effects . -
Cancer Patients :
In a clinical trial involving 92 cancer patients with 100 infectious episodes treated with this compound, the overall cure rate was 60%. The most common pathogens included Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Notably, nephrotoxicity occurred in only 6% of patients who had normal renal function at the start . -
Ocular Infections :
Research indicated that this compound combined with dexamethasone was effective in treating bacterial ocular infections. The bactericidal effect was maintained over time, suggesting its potential for reducing antibiotic resistance while improving patient compliance .
Efficacy Against Resistant Strains
This compound has shown particular promise against aminoglycoside-resistant strains. In vitro studies indicate that it can be effective where other aminoglycosides fail, particularly in cases involving bacteria with adenylating enzymes that confer resistance .
Safety Profile
The safety profile of this compound is favorable compared to other aminoglycosides like gentamicin. In chronic toxicity studies, it has been observed to have lower nephrotoxic effects, making it a suitable option for prolonged treatment regimens . Monitoring renal function remains essential during therapy due to the potential for nephrotoxicity in susceptible individuals.
Properties
Molecular Formula |
C22H43N5O7 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3S,4R,6S)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12-,13+,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
QVRLHIRFLRXFIW-VBJAQVPZSA-N |
Isomeric SMILES |
CCN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















